
N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide” is a chemical compound with the linear formula C11H16O4N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide” is represented by the SMILES stringNC(CC1=CC(OC)=C(OC)C(OC)=C1)N=O . The InChI key is UZJCWDQFUTUDTH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid . The molecular weight is 240.259. More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Formation of New Complexes
Research by Canpolat and Kaya (2005) investigated the synthesis of compounds structurally related to N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide, forming mononuclear complexes with metals like Co(II), Ni(II), and Cu(II). These complexes were characterized by various analytical techniques, indicating the potential for creating diverse metal-organic frameworks (Canpolat & Kaya, 2005).
Antimitotic and Vascular Disrupting Agents
A study by Chang et al. (2014) identified 2-hydroxy-3,4,5-trimethoxybenzophenones, closely related to the compound , as having significant antiproliferative activity against certain cell lines. These compounds also showed vascular-disrupting properties, suggesting their potential as antimitotic and antivascular agents (Chang et al., 2014).
Anticancer Activity
Shinde et al. (2007) explored the enantiomeric separation of a compound structurally similar to N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide, identifying it as a novel anticancer agent. The study involved synthesizing and characterizing the enantiomers, highlighting the compound's potential in cancer treatment (Shinde et al., 2007).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) synthesized a series of compounds, including those with 3,4,5-trimethoxyphenyl groups, which targeted tubulin and demonstrated potent antiproliferative properties. These findings suggest that derivatives of N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide could be valuable in developing new antitumor agents (Greene et al., 2016).
Electron Transport Properties
Vajiravelu et al. (2009) investigated the electron transport properties of compounds with 3,4,5-trimethoxyphenyl moieties, suggesting potential applications in electronic materials and devices (Vajiravelu et al., 2009).
Synthesis and Characterization of Metal Complexes
Canpolat and Kaya (2004) synthesized vic-dioxime ligands containing the 1,3-dioxolane ring and 1,4-diaminobutane, forming metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). This research is important for understanding the coordination chemistry of N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide-related compounds (Canpolat & Kaya, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-15-8-4-7(6-10(12)13-14)5-9(16-2)11(8)17-3/h4-5,14H,6H2,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNDPKDCLLMJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

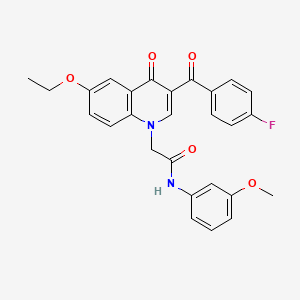
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2732020.png)
![N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2732021.png)
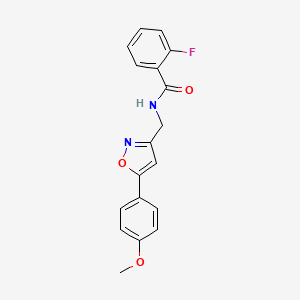
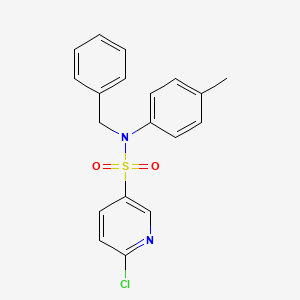
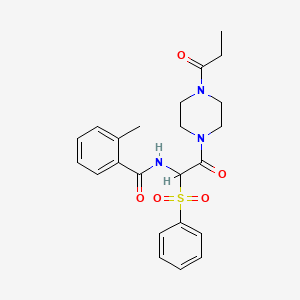

![[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2732029.png)
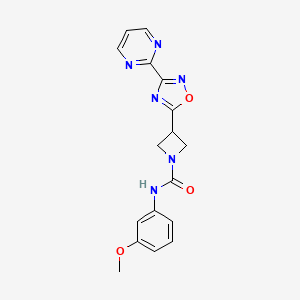

![N-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2732033.png)
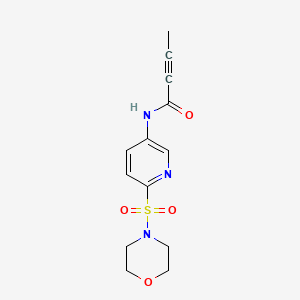
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid](/img/structure/B2732039.png)
![Methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate](/img/structure/B2732040.png)